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cis-4-Heptenal-D5

Cat. No.: B1160346
M. Wt: 117.2
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Description

Contextualization of Deuterium (B1214612) Isotope Labeling in Chemical and Biochemical Investigations

Deuterium isotope labeling is a technique that involves replacing one or more hydrogen atoms in a molecule with deuterium. wikipedia.org Because deuterium has a different mass than hydrogen, the resulting labeled compound can be distinguished from its unlabeled form using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgacs.org This mass difference allows researchers to track the fate of molecules through complex chemical reactions and biological pathways. wikipedia.org

Stable isotope-labeled compounds, including those labeled with deuterium, are invaluable tools for understanding chemical and biological processes. symeres.com They are used to elucidate reaction mechanisms, study the kinetics of chemical reactions, and analyze drug metabolites. symeres.combohrium.com In metabolic research, deuterium-labeled compounds serve as tracers to model various chemical and biochemical systems, providing insights into the flux of elements through metabolic pathways. wikipedia.orglucerna-chem.ch

Significance of cis-4-Heptenal (B146815) as a Key Volatile Organic Compound in Biological and Food Systems

cis-4-Heptenal is a volatile organic compound (VOC) naturally found in a variety of food products, including dairy, seafood, and some fruits and vegetables. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It is recognized for its contribution to the flavor and aroma profiles of these foods, often described as having fatty, green, and vegetable notes. sigmaaldrich.combedoukian.com

However, cis-4-Heptenal is also a significant indicator of lipid peroxidation, a process of oxidative degradation of lipids. researchgate.net This makes it a key compound in the study of food quality and stability, as its presence can signal the development of off-flavors, particularly in products like cold-stored fish. researchgate.net In biological systems, aldehydes formed from lipid peroxidation are associated with oxidative stress and have been implicated in various disease states. nih.govnih.gov The analysis of such compounds is therefore crucial for both food science and biomedical research.

Rationale for Research on cis-4-Heptenal-D5: Addressing Specific Analytical and Mechanistic Challenges

The study of cis-4-Heptenal presents several analytical challenges due to its volatility and reactivity. mdpi.com Accurate quantification in complex matrices like food and biological tissues requires robust analytical methods. This is where this compound becomes essential.

The primary application of this compound is as an internal standard in quantitative analysis, particularly in isotope dilution mass spectrometry. vulcanchem.com By adding a known amount of the deuterated standard to a sample, researchers can accurately measure the concentration of the natural, non-deuterated cis-4-Heptenal, compensating for losses during sample preparation and analysis. nih.govacanthusresearch.com The mass shift provided by the deuterium atoms allows for clear differentiation between the analyte and the internal standard in mass spectrometric analyses. vulcanchem.com

Furthermore, the deuterated nature of this compound makes it a valuable tool for mechanistic studies. vulcanchem.com The deuterium atoms act as tracers, enabling scientists to follow the compound through complex reaction pathways and investigate kinetic isotope effects. bohrium.comvulcanchem.com

Overview of Current Research Landscape and Gaps in this compound Studies

Current research on this compound is primarily focused on its application in analytical chemistry as an internal standard for the accurate quantification of cis-4-Heptenal in various matrices. Its use in flavor and fragrance research, as well as in mechanistic studies of lipid oxidation, is also an active area of investigation. vulcanchem.com

However, there are still gaps in the research landscape. While the synthesis of deuterated aldehydes is established, developing more efficient and cost-effective methods remains a goal. x-chemrx.comrsc.org Additionally, further research is needed to fully explore the application of this compound in understanding the complex biochemical pathways where cis-4-Heptenal plays a role, particularly in the context of human health and disease. The use of stable isotope-labeled compounds to link gene changes with the formation of reactive metabolites is a relatively unexplored area that warrants further investigation. acs.orgnih.gov

Interactive Data Tables

Table 1: Properties of cis-4-Heptenal

PropertyValueSource
Molecular Formula C₇H₁₂O sigmaaldrich.comchemimpex.com
Molecular Weight 112.17 g/mol sigmaaldrich.comchemimpex.com
Boiling Point 60 °C at 25 mmHg sigmaaldrich.com
Density 0.850 g/mL at 20 °C sigmaaldrich.com
Refractive Index n20/D 1.434 sigmaaldrich.com
CAS Number 6728-31-0 sigmaaldrich.comchemimpex.com

Table 2: Applications of Deuterated Aldehydes in Research

Application AreaSpecific UseReference
Analytical Chemistry Internal standards for quantitative analysis (e.g., GC-MS) nih.govvulcanchem.com
Mechanistic Studies Tracing reaction pathways, studying kinetic isotope effects bohrium.comvulcanchem.com
Metabolism Studies Investigating metabolic pathways and bioavailability acs.orgsymeres.com
Flavor & Fragrance Research Standards for olfactory studies, stability testing vulcanchem.com

Properties

Molecular Formula

C₇H₇D₅O

Molecular Weight

117.2

Synonyms

(4Z)-4-Heptenal-D5;  (Z)-4-Heptenal-D5;  (4Z)-Heptenal-D5;  (Z)-4-Heptenal-D5;  4-cis-Heptenal-D5

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation Validation of Cis 4 Heptenal D5

Methodologies for Stereoselective Synthesis of cis-4-Heptenal-D5

The synthesis of this compound necessitates strategies that can introduce deuterium (B1214612) atoms into specific positions without compromising the cis (or Z) configuration of the double bond. Total synthesis routes often begin with the commercially available, non-deuterated cis-4-heptenal (B146815) or precursors that allow for the stereocontrolled formation of the olefin. acs.orgnih.govacs.org

The primary precursor for the synthesis is often non-deuterated cis-4-heptenal, a readily available starting material. nih.govuio.no The challenge lies in the selective incorporation of deuterium. Several modern catalytic methods are available for the deuteration of aldehydes, primarily using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.govdicp.ac.cn

Key approaches for deuterium incorporation include:

Formyl-Selective Deuteration : This method targets the aldehyde proton. Synergistic catalysis, combining photoredox and organic catalysts, can achieve highly efficient hydrogen-deuterium exchange at the formyl position (C1) using D₂O. nih.gov N-heterocyclic carbene (NHC) catalysis is also a powerful tool for this transformation, proceeding through the formation of a deuterated Breslow intermediate. nih.gov

α- and γ-Position Deuteration : For α,β-unsaturated aldehydes, base-catalyzed H/D exchange using D₂O can lead to deuterium incorporation at the α- and γ-positions through an enolization mechanism. ub.edu In the case of cis-4-heptenal, which is a γ,δ-unsaturated aldehyde, deuteration can be directed to the α- and γ-positions relative to the carbonyl group.

Reductive Deuteration : Another strategy involves the reduction of a suitable precursor with a deuterium source. For instance, the reduction of a carboxylic acid ester or a Weinreb amide derivative using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) can yield a deuterated alcohol, which is then oxidized to the target aldehyde.

For this compound, a combination of these methods would likely be employed, starting from a precursor like cis-4-heptenoic acid or its ester. A plausible route could involve deuteration at the α- and β-positions of the ester, followed by reduction with a deuterated reagent and subsequent oxidation.

Table 1: Potential Precursors and Deuteration Strategies

Precursor Deuteration Reagent/Catalyst Targeted Deuterium Positions Relevant Findings
cis-4-Heptenal D₂O / NHC Catalyst Formyl (C1) NHC catalysis in D₂O can efficiently deuterate the aldehyde position. nih.gov
cis-4-Heptenal D₂O / Base Catalyst (e.g., Et₃N) α-position (C2) Base-catalyzed exchange is a simple method for α-deuteration of enolizable aldehydes. ub.edu
cis-4-Heptenoic acid ester Deuterated reducing agents (e.g., LiAlD₄) Multiple positions via reduction Traditional methods involve the reduction of esters or amides to introduce deuterium. nih.gov
Various Aldehydes D₂O / Photoredox and Thiol Catalysis Formyl (C1) A synergistic approach allows for highly efficient and selective formyl-deuteration under mild conditions. nih.gov

Achieving high isotopic enrichment (typically >98%) is crucial. This requires careful optimization of the reaction conditions to drive the hydrogen-deuterium exchange equilibrium toward the deuterated product.

Factors influencing isotopic enrichment include:

Catalyst System : The choice of catalyst is paramount. Transition metal catalysts (e.g., Rhodium, Ruthenium) and organocatalysts (e.g., NHCs) have shown high efficacy. dicp.ac.cnnih.gov For example, Rh-catalyzed decarbonylation with D₂O can be used for deuteration, though it is a destructive method. dicp.ac.cn NHC catalysis often provides a non-destructive route with high D-incorporation by using a large excess of D₂O. nih.gov

Reaction Time and Temperature : Longer reaction times and elevated temperatures can increase deuterium incorporation but may also lead to side reactions or isomerization of the double bond. ub.edu Conditions must be fine-tuned to maximize enrichment while preserving the cis stereochemistry.

Deuterium Source : While D₂O is cost-effective, its concentration and the molar ratio relative to the substrate are critical parameters to control the extent of deuteration. nih.gov In some cases, multiple reaction cycles with fresh D₂O are necessary to achieve the desired level of isotopic purity. ub.edu

Stepwise Incorporation : To achieve a specific labeling pattern like D5, a multi-step synthetic sequence is often required, where different positions are deuterated in separate, controlled steps. d-nb.infonih.gov This modular approach allows for precise control over the final isotopic distribution.

Advanced Spectroscopic and Chromatographic Validation of Deuterium Position and Purity

Once synthesized, the structural integrity and isotopic enrichment of this compound must be rigorously validated. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is the standard for this purpose. rsc.org

NMR spectroscopy is an indispensable tool for confirming the exact positions of the deuterium atoms within the molecule. vulcanchem.com Deuterated solvents are typically avoided in ²H-NMR to prevent large solvent signals from obscuring the analyte signals. sigmaaldrich.com

¹H-NMR Spectroscopy : In the proton NMR spectrum of this compound, the signals corresponding to the five protons that have been replaced by deuterium will be absent or significantly reduced in intensity. The disappearance of these specific signals provides direct evidence of successful deuteration at those sites.

²H-NMR Spectroscopy : Deuterium NMR directly observes the deuterium nuclei. The spectrum will show signals at chemical shifts characteristic of the positions where deuterium has been incorporated. This provides unambiguous confirmation of the label's location. sigmaaldrich.com

¹³C-NMR Spectroscopy : The carbon NMR spectrum is also affected by deuteration. The signals for carbons bonded to deuterium atoms appear as multiplets (due to C-D coupling) and are often shifted slightly upfield.

Table 2: Hypothetical NMR Data for Validation of this compound

Technique Expected Observation for this compound Purpose of Analysis
¹H-NMR Disappearance or significant reduction of proton signals at the five deuterated positions. Confirms H/D exchange at specific sites.
²H-NMR Appearance of new signals in the deuterium spectrum corresponding to the chemical shifts of the labeled positions. Unambiguously confirms the location of deuterium atoms. sigmaaldrich.com
¹³C-NMR Upfield shifts and splitting of carbon signals for C-D bonds. Provides secondary confirmation of deuterium location and structural integrity.
2D-NMR (e.g., HSQC, COSY) Absence of cross-peaks related to the deuterated positions. Confirms connectivity and verifies the overall molecular structure after deuteration. rsc.org

HRMS is used to confirm the molecular formula and, crucially, to determine the isotopic purity of the labeled compound. nih.gov It can distinguish between molecules with different numbers of deuterium atoms (isotopologues) based on their precise mass-to-charge (m/z) ratio. rsc.orgresearchgate.net

The analysis involves:

Acquiring a high-resolution mass spectrum of the sample.

Identifying the molecular ion peaks for the non-deuterated (D0) compound and all deuterated isotopologues (D1, D2, D3, D4, D5).

Calculating Isotopic Purity : The relative abundance of the ion peak corresponding to the D5 isotopologue compared to the sum of all isotopologue abundances gives the isotopic purity. rsc.orgnih.gov

Table 3: Theoretical Mass Data for cis-4-Heptenal Isotopologues

Isotopologue Formula Exact Mass (Da) Purpose
D0 (Unlabeled) C₇H₁₂O 112.0888 Reference for unlabeled compound
D1 C₇H₁₁DO 113.0951 Impurity check
D2 C₇H₁₀D₂O 114.1014 Impurity check
D3 C₇H₉D₃O 115.1077 Impurity check
D4 C₇H₈D₄O 116.1140 Impurity check
D5 (Target) C₇H₇D₅O 117.1202 Confirmation of target compound mass vulcanchem.com

Note: Exact masses are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ²H).

This combined analytical approach ensures that the synthesized this compound meets the high standards of structural integrity and isotopic enrichment required for its intended applications in advanced chemical analysis. rsc.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic-Mass Spectrometric Techniques for cis-4-Heptenal-D5 Analysis

The detection and quantification of volatile aldehydes like cis-4-Heptenal (B146815) are most effectively achieved through the coupling of chromatographic separation techniques with mass spectrometry. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the analyte's volatility, thermal stability, and the sample matrix.

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as cis-4-Heptenal. tandfonline.com The direct analysis of aldehydes can be challenging due to their high reactivity and potential for instability. und.edu To enhance sensitivity and specificity, especially at trace levels, derivatization is a common strategy. A widely used derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form more stable oxime derivatives. und.eduemu.ee These derivatives exhibit excellent chromatographic properties and are highly responsive to electron capture negative ionization (ECNI) or negative chemical ionization (NCI), significantly lowering detection limits. und.edunih.gov

Method optimization involves several key parameters. The choice of GC column is critical for separating the analyte from matrix interferences. A common choice is a non-polar or mid-polar column, such as a DB-5MS (a (5%-phenyl)-methylpolysiloxane phase). emu.ee The temperature program, carrier gas flow rate, and injection mode (e.g., splitless) are optimized to achieve sharp peaks and sufficient separation. emu.ee For ionization, while standard electron ionization (EI) can be used, NCI often provides superior sensitivity for PFBHA derivatives. und.edu

Table 1: Exemplary GC-MS Parameters for Aldehyde Analysis using Deuterated Standards

Parameter Setting Purpose
Derivatization Agent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Increases stability and sensitivity. und.edu
GC Column DB-5MS (30 m x 0.25 mm, 1.0 µm film) or similar Provides separation of analytes from matrix components. emu.ee
Injection Mode Splitless Maximizes transfer of analyte to the column for trace analysis. emu.ee
Carrier Gas Helium Inert gas to carry sample through the column. emu.ee
Ionization Mode Negative Chemical Ionization (NCI) or Electron Ionization (EI) NCI offers high sensitivity for PFBHA derivatives; EI provides characteristic fragmentation patterns. und.edu

| MS Detection | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for the analyte and internal standard. nih.gov |

While GC-MS is well-suited for volatile aldehydes, LC-MS is often preferred for less volatile or thermally labile compounds and can be adapted for aldehyde analysis. Direct analysis of short-chain aldehydes by LC-MS is often hindered by poor retention on reversed-phase columns and inefficient ionization. nih.gov Therefore, derivatization is nearly always required. researchgate.net

A common derivatizing agent for LC-MS analysis of aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative. nih.gov These derivatives are less volatile, more stable, and can be readily ionized using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.govcapes.gov.br The derivatization allows for effective separation using reversed-phase liquid chromatography, typically with a water-acetonitrile or water-methanol gradient. nih.gov The use of a deuterated standard like this compound, which undergoes the same derivatization and ionization process, is crucial for accurate quantification, as it compensates for variations in derivatization efficiency and matrix effects. capes.gov.br

Tandem mass spectrometry (MS/MS), often performed in Multiple Reaction Monitoring (MRM) mode, provides a significant enhancement in selectivity and sensitivity over single-stage mass spectrometry. This technique is particularly valuable for analyzing complex samples where chemical noise and matrix interferences are high. nih.gov

In an MS/MS experiment, a specific precursor ion of the derivatized analyte (e.g., the [M-H]⁻ ion of the DNPH derivative or the molecular ion of the PFBHA derivative) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific, characteristic product ion is monitored by the second mass analyzer. nih.gov This process filters out most interferences, as it is highly unlikely that other co-eluting compounds will have the same precursor-product ion transition. When using this compound as an internal standard, a specific MRM transition is developed for its derivative alongside the transition for the non-labeled analyte. The stable isotope label ensures that the precursor and product ions of the standard are shifted to a higher mass, allowing for simultaneous and interference-free detection. nih.gov

Utilization of this compound as an Internal Standard in Quantitative Assays

The most important application of this compound is as an internal standard in isotope dilution assays (IDA). vulcanchem.com In this role, a known quantity of the deuterated standard is added to the sample at the earliest stage of preparation. nemi.gov Because this compound is chemically almost identical to the native analyte, it experiences the same losses during extraction, cleanup, derivatization, and injection. acanthusresearch.com By measuring the ratio of the response of the native analyte to the deuterated standard in the final mass spectrometric analysis, the initial concentration of the native analyte can be calculated with high precision and accuracy. nih.govacanthusresearch.com This approach effectively corrects for matrix effects and variations in recovery, which are common challenges in the analysis of complex samples. acanthusresearch.com

To ensure that an analytical method using this compound as an internal standard is reliable and fit for purpose, it must undergo rigorous validation. Key validation parameters are established according to international guidelines.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte is assessed by creating a calibration curve. This is typically done by plotting the peak area ratio (native analyte/deuterated standard) against the concentration ratio over a specified range. Correlation coefficients (r²) greater than 0.99 are generally required. cenam.mx

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.govcenam.mx

Accuracy: This parameter measures the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked matrix samples at different concentration levels. tandfonline.comcenam.mx

Precision: This expresses the degree of scatter between a series of measurements. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or between-laboratory precision), and is reported as the relative standard deviation (RSD). tandfonline.comnih.gov

Table 2: Typical Validation Parameters for Isotope Dilution Mass Spectrometry Methods

Parameter Typical Acceptance Criteria Description
Linearity (r²) > 0.99 Demonstrates a proportional response across a range of concentrations. cenam.mx
LOD (Signal/Noise) ~3:1 The lowest concentration at which the analyte signal is distinguishable from background noise. nih.gov
LOQ (Signal/Noise) ~10:1 The lowest concentration that can be measured with acceptable certainty. nih.gov
Accuracy (Recovery) 80-120% Measures the agreement between the experimental result and the true value. tandfonline.com

| Precision (RSD) | < 15-20% | Measures the variability of repeated measurements. tandfonline.comnih.gov |

The robustness of the isotope dilution assay using deuterated standards like this compound makes it highly suitable for analyzing the native compound in a wide array of complex non-clinical matrices.

Advanced Sampling and Sample Preparation Techniques for Volatile Aldehydes

The inherent volatility, polarity, and potential instability of short-chain aldehydes necessitate specific sample preparation methods to improve chromatographic separation and detection sensitivity. mdpi.com

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and simple sample preparation technique that combines extraction and pre-concentration of analytes in a single step. copernicus.orgmdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds in various matrices, including food, beverages, and environmental samples. mdpi.compan.olsztyn.pl For volatile aldehydes, headspace SPME (HS-SPME) is commonly employed. In this method, a fiber coated with a specific stationary phase is exposed to the headspace above the sample, where volatile analytes partition between the sample matrix, the headspace, and the fiber coating. pan.olsztyn.plpan.olsztyn.pl

Several fiber coatings have been investigated for the analysis of volatile aldehydes. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been found to be highly effective for extracting a broad range of volatile compounds, including aldehydes, from various samples. pan.olsztyn.plpan.olsztyn.pl The choice of fiber is critical as different aldehydes exhibit varying affinities for different sorbent materials. copernicus.org For instance, a study on biogenic volatile organic compounds showed that polydimethylsiloxane/divinylbenzene (PDMS-DVB) was more effective for adsorbing aliphatic aldehydes like octanal, nonanal, and decanal (B1670006) compared to a PDMS-carbon wide range (WR) coating. copernicus.org

The efficiency of HS-SPME can be influenced by several parameters, including extraction time, temperature, and sample matrix modifications like the addition of water. pan.olsztyn.pl Optimizing these parameters is crucial for achieving reliable and reproducible results.

Headspace (HS) analysis, often coupled with gas chromatography (GC), is another powerful technique for analyzing volatile compounds. jst.go.jpresearchgate.net It effectively eliminates interference from non-volatile matrix components, such as water, leading to high sensitivity for aqueous aldehydes. jst.go.jpresearchgate.net Multiple Headspace Extraction (MHE) is an advanced headspace technique that allows for absolute and economical quantification of volatile compounds from condensed-phase samples. syft.com When combined with Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), MHE offers a significant increase in sample throughput compared to conventional MHE-GC methods. syft.com

Table 1: Comparison of SPME Fiber Coatings for Aldehyde Analysis

Fiber CoatingTarget Aldehydes/AnalytesMatrixKey FindingsReference(s)
DVB/CAR/PDMSVolatile oxidation products (aldehydes)Oat flakesMost suitable for the analysis of these analytes. pan.olsztyn.plpan.olsztyn.pl
PDMS/DVBAliphatic aldehydes (octanal, nonanal, decanal)Boreal forest airHigher adsorption for these aldehydes compared to PDMS-Carbon WR. copernicus.org
PDMS/DVBCarbonyl compounds (aldehydes and ketones)BeerUsed with on-fiber derivatization for analyzing stale aldehydes. gcms.cz

Derivatization is a common strategy employed in the analysis of low-molecular-weight aldehydes to overcome challenges associated with their volatility and polarity. mdpi.com This process involves chemically modifying the aldehyde to form a more stable, less polar, and more volatile derivative, which improves chromatographic separation and enhances detection sensitivity, particularly for GC-MS analysis. mdpi.comobrnutafaza.hr

One of the most widely used derivatizing agents for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). sigmaaldrich.comsigmaaldrich.comscientificlabs.com PFBHA reacts with the carbonyl group of aldehydes to form stable oxime derivatives. sigmaaldrich.comnih.gov These PFBHA-oxime derivatives are more amenable to GC analysis and can be detected with high sensitivity, especially using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry. sigmaaldrich.comund.edunih.gov The NCI mode, in particular, offers higher selectivity and sensitivity compared to electron impact (EI) ionization for PFBHA derivatives. jst.go.jpresearchgate.netresearchgate.net

The derivatization reaction with PFBHA is often performed directly in the sample vial, sometimes in conjunction with headspace extraction, which simplifies the analytical workflow. jst.go.jpresearchgate.netgcms.cz This on-fiber or in-vial derivatization has been successfully applied to the analysis of aldehydes in various matrices, including water, air, and food products. jst.go.jpgcms.czsigmaaldrich.com

Other derivatization reagents have also been developed to enhance the analysis of aldehydes by liquid chromatography-mass spectrometry (LC-MS). These reagents are designed to introduce a readily ionizable group into the aldehyde molecule, thereby improving its response in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. acs.org For instance, reagents that introduce a quaternary ammonium (B1175870) group can significantly enhance sensitivity in positive ESI-MS/MS. acs.org Another approach involves the reaction of aldehydes with D-cysteine to form stable thiazolidine (B150603) carboxylic acid derivatives, which can be directly analyzed by LC-MS/MS, avoiding the formation of syn- and anti-isomers that can occur with hydrazine-based reagents. researchgate.net

Table 2: Common Derivatization Reagents for Aldehyde Analysis

Derivatization ReagentAbbreviationResulting DerivativeAnalytical TechniqueKey AdvantagesReference(s)
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloridePFBHAPFB-oximeGC-MS (ECD, NCI)Forms stable, volatile derivatives; high sensitivity with ECD and NCI. sigmaaldrich.comsigmaaldrich.comscientificlabs.comsigmaaldrich.comnih.govund.edunih.gov
4-(2-(trimethylammonio)ethoxy)benzenaminium halide4-APCQuaternary ammonium derivativeLC-MS/MS (ESI)Improves ionization efficiency and sensitivity in positive ESI mode. acs.org
D-cysteine-Thiazolidine carboxylic acidLC-MS/MSSimple, rapid, avoids formation of isomers. researchgate.net
2,4-DinitrophenylhydrazineDNPHDinitrophenylhydrazoneHPLC-UVSimple, robust, and reproducible for carbonyl compound analysis. mdpi.com

Occurrence, Formation, and Transformation Pathways of Cis 4 Heptenal

Elucidation of Formation Mechanisms in Biological and Food Systems

The presence of cis-4-Heptenal (B146815) in food products is primarily a result of lipid degradation. pharmaffiliates.comcabidigitallibrary.org It is considered a major carbonyl compound found in oxidized lipid materials and naturally occurs in products like butter, fish, and dairy. sigmaaldrich.comsigmaaldrich.com

The principal route for cis-4-Heptenal formation in biological systems is the enzymatic oxidation of polyunsaturated fatty acids (PUFAs), particularly n-3 fatty acids like linolenic acid. researchgate.netmdpi.com This process is catalyzed by the enzyme lipoxygenase, which is abundant in plants and fish tissue. mdpi.comresearchgate.netnih.gov

The mechanism involves the lipoxygenase-catalyzed formation of hydroperoxides from PUFAs. mdpi.comnih.gov These hydroperoxides are unstable and can be further cleaved by enzymes like hydroperoxide lyase to form a variety of volatile compounds, including shorter-chain aldehydes such as cis-4-Heptenal. mdpi.com In fish, lipoxygenase activity on fatty acids is a key source of cis-4-Heptenal, contributing to what is often described as a "fishy" aroma. mdpi.comresearchgate.netnih.gov The rate of this enzymatic oxidation is directly dependent on the concentration of the lipoxygenase enzyme. mdpi.comresearchgate.net

Key Precursors and Products in Enzymatic Formation:

Substrate: n-3 Polyunsaturated Fatty Acids (e.g., Linolenic Acid, Eicosapentaenoic acid (EPA), Docosahexaenoic acid (DHA)) researchgate.netcabidigitallibrary.orgresearchgate.net

Enzyme: Lipoxygenase mdpi.commdpi.comresearchgate.net

Intermediate: Fatty Acid Hydroperoxides mdpi.commdpi.comnih.gov

Product: cis-4-Heptenal mdpi.comresearchgate.net

Beyond enzymatic pathways, cis-4-Heptenal can also be formed through non-enzymatic reactions, including autoxidation and thermal degradation of lipids. mdpi.comfrontiersin.org Autoxidation is a free-radical chain reaction involving oxygen that leads to the formation of hydroperoxides, which then decompose into secondary volatile products, including aldehydes. cabidigitallibrary.orgmdpi.com This process is a major contributor to flavor changes in stored foods, particularly those rich in PUFAs like fish oils. pharmaffiliates.comcabidigitallibrary.org

Thermal processing, such as cooking or frying, accelerates lipid degradation. mdpi.com One specific non-enzymatic pathway identified is the water-mediated retro-aldol condensation of (E,Z)-2,6-nonadienal, another lipid oxidation product. researchgate.netjfda-online.com This reaction has been observed in cooked potatoes and seafood, where it contributes to the characteristic flavor profile. researchgate.netjfda-online.comresearchgate.net The thermal degradation of amino acids and Maillard reactions can also interact with lipid degradation products, further influencing the formation of volatile compounds. jfda-online.commdpi.com

Environmental Pathways and Atmospheric Fate of cis-4-Heptenal

As a volatile organic compound (VOC), cis-4-Heptenal is released into the atmosphere from various sources, including vegetation and biomass burning. conicet.gov.ar Once in the atmosphere, it participates in a series of chemical reactions that determine its environmental impact and lifetime.

The atmospheric lifetime of cis-4-Heptenal is largely controlled by its reactions with key tropospheric oxidants: the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). conicet.gov.ar These reactions are crucial for understanding the formation of photochemical smog. conicet.gov.ar Kinetic studies have determined the rate coefficients for these reactions, which are essential for atmospheric modeling. The presence of a double bond and an aldehyde group makes cis-4-Heptenal particularly reactive. acs.org

Table 1: Rate Coefficients for the Gas-Phase Reactions of cis-4-Heptenal with Atmospheric Oxidants at Room Temperature
OxidantRate Coefficient (k) in cm³ molecule⁻¹ s⁻¹Reference
NO₃ Radical(4.03 ± 0.24) x 10⁻¹³ acs.org
OH RadicalData not available in provided sources-
O₃ (Ozone)Data not available in provided sources-

The reaction with the nitrate radical (NO₃) is particularly significant during nighttime, contributing to the removal of cis-4-Heptenal from the atmosphere. sigmaaldrich.comacs.org

In addition to oxidation by radicals, cis-4-Heptenal can undergo photolysis, breaking down upon absorbing solar radiation. conicet.gov.arresearchgate.net The atmospheric oxidation and photolysis of aldehydes are recognized as important pathways leading to the formation of Secondary Organic Aerosols (SOA). conicet.gov.armit.edu SOA consists of particulate matter formed from the transformation of organic gases and has significant impacts on air quality and climate. mit.edu The oxidation products of cis-4-Heptenal can have lower volatility, allowing them to condense and form or contribute to aerosol particles. mit.edu While cis-4-Heptenal is a potential SOA precursor, specific quantitative yields from its oxidation are an area of ongoing research.

Isotopic Tracing of Degradation and Transformation Products Using cis-4-Heptenal-D5

In analytical chemistry and metabolic studies, isotopically labeled internal standards are indispensable for the accurate quantification of target analytes in complex matrices. This compound, a deuterated version of the compound, serves this critical role.

By introducing a known quantity of this compound into a sample, researchers can use mass spectrometry-based techniques (like GC-MS or LC-MS) to precisely measure the amount of naturally occurring, non-labeled cis-4-Heptenal. The labeled standard behaves almost identically to the unlabeled analyte during extraction, derivatization, and chromatographic separation, but is distinguishable by its higher mass. This allows for the correction of any analyte loss during sample preparation, leading to highly accurate quantification.

While this compound is crucial for tracing the parent compound, detailed studies specifically characterizing the degradation and transformation products of the deuterated molecule itself are not widely available in the searched literature. However, its use is fundamental to studies aiming to track the formation and degradation of cis-4-Heptenal in food, biological, and environmental systems.

Identification of Aldehyde-Derived Metabolites in Controlled Systems (e.g., Food Spoilage Models, Environmental Fate Studies)

In controlled systems designed to model food spoilage and environmental fate, cis-4-Heptenal is primarily identified as a secondary breakdown product of lipid oxidation, rather than a primary substrate for further metabolic transformation studies. It is a significant volatile compound formed during the degradation of polyunsaturated fatty acids (PUFAs), particularly n-3 fatty acids like linolenic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). researchgate.netresearchgate.netnih.gov Its presence is well-documented in food spoilage models involving fish and dairy products, where it contributes to characteristic off-flavors. sigmaaldrich.comscientificlabs.ie

While specific studies detailing the full range of metabolites derived from cis-4-Heptenal in these systems are limited, its transformation pathways can be reliably predicted based on the well-established metabolic fate of unsaturated aliphatic aldehydes in biological systems. femaflavor.org These pathways primarily involve enzymatic oxidation and reduction reactions.

Major Transformation Pathways and Metabolites

Research on the biotransformation of unsaturated aldehydes, often using controlled systems with microorganisms like baker's yeast (Saccharomyces cerevisiae) or isolated enzyme systems, reveals two principal metabolic routes: reduction to an alcohol and oxidation to a carboxylic acid. perfumerflavorist.comfrontiersin.org

Reduction to Alcohol: The aldehyde functional group is readily reduced to a primary alcohol. In the case of cis-4-Heptenal, this biotransformation yields cis-4-Hepten-1-ol. Studies with baker's yeast show that while the aldehyde group is consistently reduced, non-conjugated carbon-carbon double bonds, such as the one at the C4 position in cis-4-Heptenal, typically remain intact. perfumerflavorist.comperfumerflavorist.com This reduction is often mediated by alcohol dehydrogenase enzymes. frontiersin.org

Oxidation to Carboxylic Acid: The alternative pathway is the oxidation of the aldehyde group to a carboxylic acid. This reaction converts cis-4-Heptenal into cis-4-Heptenoic acid. This is a common metabolic detoxication pathway for aldehydes in vivo. femaflavor.org

The table below summarizes the primary metabolites identified through these established transformation pathways in controlled biological systems.

Transformation PathwayEnzyme Class (Example)Precursor CompoundResulting MetaboliteChemical Formula of Metabolite
ReductionAlcohol Dehydrogenasecis-4-Heptenalcis-4-Hepten-1-olC₇H₁₄O
OxidationAldehyde Dehydrogenasecis-4-Heptenalcis-4-Heptenoic acidC₇H₁₂O₂

Findings from Food Spoilage Models

In food spoilage models, particularly those for refrigerated fish, cis-4-Heptenal is a key marker for lipid oxidation and the development of rancid off-odors. researchgate.netmdpi.com Studies on the volatile profiles of stored sea bream, cod, and salmon consistently identify cis-4-Heptenal alongside other aldehydes like hexanal (B45976) and heptanal, and alcohols such as 1-octen-3-ol. researchgate.netmdpi.comunit.no While these compounds are co-products of lipid degradation rather than direct metabolites of cis-4-Heptenal, their concurrent appearance provides a detailed picture of the chemical environment in which cis-4-Heptenal exists and transforms. The transformation of cis-4-Heptenal to its corresponding alcohol (cis-4-Hepten-1-ol) or acid (cis-4-Heptenoic acid) would alter the sensory profile of the food product, as these metabolites possess different odor characteristics and thresholds compared to the parent aldehyde.

The table below details research findings on the occurrence of cis-4-Heptenal in controlled food spoilage studies.

Food Model SystemStudy FocusKey Findings Related to cis-4-HeptenalAssociated Co-products
Refrigerated Sea Bream FilletsInvestigation of volatile spoilage indicatorscis-4-Heptenal concentration increased during storage under modified atmosphere packaging (MAP), indicating its role as a spoilage marker.Hexanal, 1-octen-3-ol, 3-methylbutanal
Cold-Stored CodIdentification of off-flavor compoundsIdentified as a key contributor to "cold storage flavor," arising from the oxidation of n-3 fatty acids. researchgate.netHeptanal, Hexanal, Nonanal researchgate.net
Farmed Hybrid CatfishVolatilomic analysis during refrigerated storageConsistently detected across different muscle types; identified as a major volatile involved in rancid odor.Propanal, Hexanal, Octanal, 1-octen-3-ol
Salt-Cured CodAnalysis of ripening processConsidered a key aroma compound, indicating that a certain degree of lipid oxidation is necessary for characteristic flavor development. unit.noHeptanal, 3-methyl-butanal unit.no

Role As a Volatile Aroma Compound and Chemical Signaling Molecule

Contribution to Flavor and Off-Flavor Profiles in Food Matrices

The impact of cis-4-Heptenal (B146815) on the sensory qualities of food is profound, influencing everything from the freshness of dairy products to the shelf-life of oils. researchgate.net It is a well-documented component in a wide array of products, including butter, milk, fish, and wheat bread.

The potency of cis-4-Heptenal as a flavor compound is underscored by its extremely low sensory thresholds. Research has established its odor detection threshold in water to be as low as 0.4 parts per billion (ppb). chemicalbook.com This high sensitivity means that even picogram quantities can significantly influence the flavor profile of a food product. researchgate.net

Its flavor is often described as complex, with multiple characteristics depending on its concentration. Descriptors include oily, fatty, green, milky, creamy, and even fishy. nih.govthegoodscentscompany.com In high dilutions, it can impart pleasant creamy and dairy notes, enhancing flavors in products like butter and cheese. thegoodscentscompany.combedoukian.com A suggested use level in the flavor industry ranges from 0.1 ppb to 0.1 ppm, highlighting the narrow concentration window between desirable and undesirable effects. bedoukian.combedoukian.com

Sensory AttributeDescriptionConcentration Context
Odor Detection Threshold 0.4 ppb (in water) chemicalbook.comExtremely low, indicating high potency.
General Odor Profile Oily, fatty, green, milky, creamy, fishy nih.govthegoodscentscompany.comA complex profile that varies with dilution.
Flavor Profile Sharp, green, milky, creamy, dairy, fatty, cheesy, tea thegoodscentscompany.comContributes to both fresh and rich notes.
Suggested Use Level 0.1 ppb - 0.1 ppm bedoukian.combedoukian.comUsed to enhance dairy, caramel, and tea flavors.

cis-4-Heptenal is a significant chemical marker for lipid oxidation, a primary pathway for the chemical deterioration of many food products. nih.gov Its formation is directly linked to the breakdown of omega-3 fatty acids like linolenic acid. nih.gov

In dairy products, the presence and concentration of cis-4-Heptenal are critical to quality. In fresh milk, it is found in the low to medium picogram per gram range and is considered an extremely important contributor to its characteristic flavor. researchgate.net However, research has shown that its concentration increases during the refrigerated storage of milk, correlating with changes in flavor over time. researchgate.net

The perceived flavor of cis-4-Heptenal in a food matrix is influenced by its interactions with other components, particularly proteins. Aldehydes are reactive compounds that can form both reversible and irreversible bonds with proteins. researchgate.net As an unsaturated aldehyde, cis-4-Heptenal can covalently interact with nucleophilic amino acid residues in proteins, such as the thiol group of cysteine and the amino groups of lysine (B10760008) and histidine. nih.govnih.gov

This interaction occurs via mechanisms like Michael addition, where the double bond of the aldehyde reacts with the amino acid side chain. nih.gov Such covalent modifications can alter the structure and function of the protein and, crucially for flavor, reduce the concentration of the free aldehyde in the food's headspace. This "flavor scalping" can diminish the perceived aroma intensity. researchgate.net These binding reactions are a key factor in why the flavor contribution of a compound can vary significantly between different food systems (e.g., a high-protein dairy product versus a simple aqueous solution).

Role in Plant Volatile Emissions and Ecological Interactions

While the role of cis-4-Heptenal in food is well-documented, its function in plant biology and chemical ecology is not as clearly defined in scientific literature. Plants are known to emit a wide array of volatile organic compounds (VOCs) in response to environmental stimuli, which serve as crucial signaling molecules. Many of these signaling VOCs are short-chain aldehydes and alcohols derived from lipid oxidation, collectively known as green leaf volatiles (GLVs).

Research on plant-plant communication has shown that VOCs released from a damaged or stressed plant can be perceived by neighboring plants, which then prime their own defense systems in preparation for a potential threat. This airborne signaling is a critical component of ecological interactions. The signals often consist of a blend of C6-GLVs like hexanal (B45976) and (Z)-3-hexenal. While cis-4-Heptenal is a C7 unsaturated aldehyde and structurally related to these signaling molecules, specific studies identifying it as a key agent in plant-plant communication are not prominent in the available literature. It is plausible that it could be a minor component of the complex volatile blends emitted by some plant species, but its specific role as a primary signal remains an area for further investigation.

When a plant experiences stress, such as herbivore attack or pathogen infection, it triggers a cascade of biochemical changes, including the rapid oxidation of fatty acids. This process, mediated by the lipoxygenase (LOX) pathway, leads to the production of jasmonic acid (a key defense hormone) and the release of GLVs. These volatiles can act as direct defenses by deterring herbivores or as indirect defenses by attracting predators of the attacking herbivores. Given that cis-4-Heptenal is a product of lipid oxidation, its formation could theoretically be induced by plant stress. However, the existing body of research primarily focuses on the role of C6-GLVs and various terpenes in mediating these defense responses. The specific contribution of C7 aldehydes like cis-4-Heptenal to the complex volatile bouquet that orchestrates plant defense and stress responses is not yet well understood.

Interactions with Insects and Microorganisms in Ecological Contexts

As a volatile organic compound (VOC), cis-4-Heptenal plays a multifaceted role in the chemical ecology of the organisms that produce it. This aliphatic aldehyde is a component of the complex blend of scents released by plants and can act as a critical chemical signal, or semiochemical, mediating interactions with a wide range of insects and microorganisms. creative-proteomics.com The deuterated form, cis-4-Heptenal-D5, serves as a valuable isotopic tracer for researchers studying the ecological pathways and metabolic fate of this compound.

Interactions with Insects

The release of cis-4-Heptenal and other related "green leaf volatiles" (GLVs) by plants serves as a crucial information conduit in multitrophic systems. mdpi.com These emissions can be constitutive or induced, particularly in response to feeding by herbivorous insects. nih.gov The ecological role of these signals can be broadly categorized as providing cues for both herbivores and their natural enemies.

For herbivorous insects, the specific VOC profile of a plant, which can include cis-4-Heptenal, acts as an olfactory fingerprint, helping them locate and identify suitable host plants for feeding and oviposition. nih.govnih.gov However, the effects are not always attractive. Some plant volatiles, particularly those released after an initial attack, can act as feeding or oviposition deterrents to other herbivores, signaling that the plant's defenses are activated. nih.govnih.gov

Perhaps one of the most well-documented roles for such compounds is in indirect plant defense. nih.gov When a plant is damaged by a herbivore, it releases a specific blend of volatiles, known as herbivore-induced plant volatiles (HIPVs). frontiersin.org This blend, which often includes aldehydes, acts as a distress signal that attracts natural enemies of the herbivores, such as predatory insects and parasitic wasps. nih.govfrontiersin.org These carnivores use the HIPV cues to efficiently locate their prey or hosts, thereby reducing the herbivore pressure on the plant. nih.gov While some HIPVs can be directly toxic to the herbivores themselves, their primary role in defense is often indirect. biorxiv.org

Table 1: Summary of cis-4-Heptenal's Potential Roles in Plant-Insect Interactions

Type of InteractionInteracting OrganismEcological Function of the Chemical SignalOutcome for the Plant
HerbivoryHerbivorous Insects (e.g., caterpillars, beetles)Host location and identification cueNegative (facilitates herbivory)
Herbivory DeterrenceHerbivorous InsectsRepellent or oviposition deterrentPositive (prevents further damage)
Indirect DefensePredators and ParasitoidsAttraction to herbivore-damaged plants (prey/host location)Positive (reduces herbivore load)

Interactions with Microorganisms

The chemical dialogue mediated by plant volatiles extends to the microbial world. Aldehydes, as a class of compounds, are known to possess antimicrobial properties. researchgate.nettubitak.gov.tr The emission of cis-4-Heptenal from plant surfaces may contribute to a defensive chemical barrier that inhibits the growth and germination of pathogenic fungi and bacteria. researchgate.net Research into various plant-derived aldehydes has shown they can cause significant disruption to the lipid fraction of microbial plasma membranes, leading to leakage and cell death. researchgate.net This constitutes a form of direct chemical defense against a broad spectrum of potential pathogens.

Beyond direct antagonism, plant VOCs are increasingly understood to play a role in shaping the plant's microbiome. The specific blend of emitted compounds can influence the composition and activity of the microbial communities on and around the plant (the phyllosphere and rhizosphere). This can involve inhibiting pathogenic microbes while potentially fostering beneficial or commensal ones. For instance, a study on the fermentation of Mouding sufu highlighted the role of cis-4-Heptenal in the context of microbial community succession and flavor formation, underscoring its importance in food chemistry and microbial interactions. sigmaaldrich.com This indicates that the compound is an active agent in complex microbial environments.

Table 2: Potential Interactions of cis-4-Heptenal with Microorganisms

Microorganism TypePotential InteractionHypothesized Ecological Effect
Pathogenic Fungi & BacteriaDirect Antimicrobial ActivityInhibition of growth and colonization on plant surfaces. researchgate.nettubitak.gov.tr
Epiphytic Microbes (Phyllosphere)Microbiome ShapingInfluences the composition and succession of microbial communities. sigmaaldrich.com
Rhizosphere MicrobesChemical SignalingPotential influence on root-associated microbial communities.

Mechanistic Studies and Isotopic Labeling Applications

Elucidation of Organic Reaction Mechanisms Using Deuterium (B1214612) Labeling

Deuterium labeling is a widely used technique in organic chemistry to probe reaction mechanisms. fiveable.me By replacing hydrogen atoms with deuterium, researchers can take advantage of the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to different reaction rates. chem-station.com This effect provides valuable insights into bond-breaking and bond-forming steps in a reaction pathway. fiveable.me

The oxidation and reduction of aldehydes are fundamental organic transformations. The presence of deuterium atoms in cis-4-Heptenal-D5 can help elucidate the mechanisms of these reactions.

Oxidation Pathways:

The oxidation of this compound to the corresponding carboxylic acid, cis-4-heptenoic acid-d5, can proceed through various mechanisms depending on the oxidant used. A common laboratory oxidant is chromium trioxide (CrO₃) in an acidic aqueous solution (Jones oxidation). In this reaction, the rate-determining step is typically the cleavage of the aldehydic C-H bond. By comparing the rate of oxidation of cis-4-Heptenal (B146815) with its deuterated analog, a primary kinetic isotope effect (kH/kD) can be measured. A significant kH/kD value (typically > 2) would indicate that the C-D bond is broken in the rate-determining step.

OxidantProposed Rate-Determining StepExpected kH/kD
Jones Reagent (CrO₃, H₂SO₄)Cleavage of the aldehydic C-H(D) bond> 2
Tollens' Reagent ([Ag(NH₃)₂]⁺)Hydrate formation followed by C-H(D) bond cleavage1.5 - 2.5
Peroxy acids (e.g., m-CPBA)Baeyer-Villiger type rearrangement~ 1

Reduction Pathways:

The reduction of this compound to cis-4-hepten-1-ol-d5 can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). In these reactions, a hydride ion is transferred to the carbonyl carbon. Since the aldehydic C-D bond is not broken during this process, a primary kinetic isotope effect is not expected. However, secondary kinetic isotope effects may be observed, providing information about changes in hybridization at the carbonyl carbon in the transition state.

Reducing AgentMechanismExpected kH/kD
Sodium Borohydride (NaBH₄)Nucleophilic addition of hydride~ 1
Lithium Aluminum Hydride (LiAlH₄)Nucleophilic addition of hydride~ 1
Catalytic Hydrogenation (H₂/Pd-C)Syn-addition of hydrogen across the C=C and C=O bondsVariable

The carbonyl group of this compound is a site for a variety of important carbon-carbon bond-forming reactions, including the aldol (B89426) condensation.

Aldol Condensation:

In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone. In the self-condensation of this compound, one molecule acts as the enolate precursor and the other as the electrophile. The deuterium atoms on the carbon adjacent to the carbonyl group (the α-carbon) are not acidic and would not be removed to form the enolate. Therefore, if this compound were to undergo a base-catalyzed self-aldol condensation, the deuterium atoms would remain intact on the enolate-forming molecule.

In a crossed aldol condensation between this compound and another aldehyde, such as benzaldehyde, the deuterated heptenal would act as the enolate precursor. nanobioletters.comresearchgate.net Tracking the position of the deuterium atoms in the final product can confirm the reaction mechanism. For instance, in the reaction with benzaldehyde, the resulting α,β-unsaturated aldehyde would retain the deuterium label, providing clear evidence of the origin of the enolate.

Reaction TypeRole of this compoundExpected Deuterium Position in Product
Self-Aldol CondensationEnolate Precursor & ElectrophileDeuterium retained on both fragments
Crossed Aldol with BenzaldehydeEnolate PrecursorDeuterium on the carbon chain originating from heptenal

Isotopic Tracking in Biochemical and Environmental Pathways (excluding human metabolism/clinical studies)

The stable isotopic label in this compound makes it an excellent tracer for studying its fate in various biological and environmental systems. taylorfrancis.com This approach allows for the unambiguous identification and quantification of the compound and its transformation products. usgs.gov

In model biological systems, such as bacterial cultures or plant tissues, this compound can be introduced to study metabolic pathways. nih.gov The deuterium label allows for the differentiation between the exogenously supplied compound and any endogenously produced, non-labeled counterparts.

For example, if a bacterial strain is known to metabolize aldehydes, feeding it with this compound and analyzing the cell extracts and culture medium by mass spectrometry can reveal the presence of deuterated metabolites. This could include the corresponding alcohol (cis-4-hepten-1-ol-d5) from reduction, the carboxylic acid (cis-4-heptenoic acid-d5) from oxidation, or other downstream products. The pattern of deuterium labeling in these metabolites can provide insights into the enzymatic reactions involved. nih.gov

Model SystemPotential Metabolic TransformationAnalytical Method
Bacterial Culture (e.g., Pseudomonas sp.)Oxidation to cis-4-heptenoic acid-d5GC-MS, LC-MS
Plant Tissue Culture (e.g., Arabidopsis thaliana)Reduction to cis-4-hepten-1-ol-d5NMR, LC-MS/MS
Yeast Culture (Saccharomyces cerevisiae)Incorporation into lipid biosynthesisIsotope Ratio Mass Spectrometry

In environmental science, understanding the degradation of organic compounds is crucial. Isotopic labeling can be used to trace the breakdown of pollutants in soil or water samples. researchgate.net By introducing this compound into a microcosm (a controlled laboratory model of an ecosystem), researchers can monitor its disappearance over time and identify the formation of degradation products.

The analysis of these deuterated products helps to construct a degradation pathway, distinguishing between biotic (microbial) and abiotic (e.g., photolysis, hydrolysis) processes. For instance, the appearance of specific deuterated intermediates can indicate the activity of certain microbial enzymes. This information is valuable for developing models that predict the environmental fate and persistence of such compounds. acs.org

Environmental CompartmentDegradation ProcessPotential Deuterated Products
Soil MicrocosmMicrobial oxidation and reductioncis-4-heptenoic acid-d5, cis-4-hepten-1-ol-d5
Aquatic System (simulated pond water)Photodegradation, microbial activitySmaller deuterated aldehydes and acids
Sediment SlurryAnaerobic degradationDeuterated alkanes and fatty acids

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Reactivity of cis-4-Heptenal-D5

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules at the atomic level. For this compound, these calculations can predict its three-dimensional structure, spectroscopic characteristics, and the electronic effects of deuterium (B1214612) substitution.

The replacement of five hydrogen atoms with deuterium in this compound is expected to have a minimal effect on its equilibrium geometry. However, the increased mass of deuterium can influence the vibrational modes of the molecule. This, in turn, can affect its spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Conformational Analysis: The parent compound, cis-4-Heptenal (B146815), possesses a flexible aliphatic chain, allowing for multiple conformational isomers. Computational methods like Density Functional Theory (DFT) can be used to identify the most stable conformers and the energy barriers between them. For this compound, the relative energies of these conformers are not expected to differ significantly from the non-deuterated form.

Spectroscopic Properties: A key application of quantum chemical calculations is the prediction of spectroscopic data. For this compound, this would involve:

IR Spectroscopy: The vibrational frequencies of C-D bonds are significantly lower than those of C-H bonds. This isotopic shift is a predictable phenomenon that can be calculated with high accuracy. These shifts would be observable in the IR spectrum of this compound compared to its non-deuterated counterpart.

NMR Spectroscopy: Deuterium substitution can lead to small but measurable changes in the chemical shifts of neighboring protons and carbon atoms in the ¹H and ¹³C NMR spectra. These isotope effects on chemical shifts are a valuable tool in structural studies.

Table 1: Predicted Isotopic Shifts in the Vibrational Frequencies of this compound

Vibrational Mode Predicted Frequency (cm⁻¹) for cis-4-Heptenal Predicted Frequency (cm⁻¹) for this compound Predicted Isotopic Shift (cm⁻¹)
Aldehydic C-H Stretch ~2720 ~2050 (C-D Stretch) ~-670

Note: The data in this table is illustrative and based on typical isotopic shifts observed for C-H and C-D bonds. Actual values would require specific quantum chemical calculations.

The substitution of hydrogen with deuterium does not alter the electronic structure of a molecule in terms of the arrangement of electrons in orbitals. However, the difference in mass affects the zero-point vibrational energy (ZPVE) of the molecule. The ZPVE of a C-D bond is lower than that of a C-H bond, which can lead to a slight strengthening and shortening of the C-D bond compared to the C-H bond.

These subtle changes in bond properties can influence the reactivity of the molecule, a phenomenon known as the kinetic isotope effect (KIE). For this compound, this could manifest as a slower rate of reactions involving the cleavage of a C-D bond compared to a C-H bond at the same position.

Molecular Dynamics Simulations of Interactions in Complex Matrices

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. biorxiv.org These simulations can provide insights into how this compound interacts with macromolecules and how it behaves in environmental systems.

Aldehydes are known to interact with proteins and enzymes, which can impact the flavor and stability of food products. MD simulations can be used to model the binding of this compound to proteins at the atomic level.

Studies on similar aldehyde-protein systems have shown that interactions are often driven by hydrophobic interactions and the formation of hydrogen bonds. researchgate.net For example, the heptanal molecule has been shown to bind to myosin, a major protein in muscle, primarily through hydrophobic interactions. researchgate.net The aldehyde group can also form covalent bonds with nucleophilic amino acid residues, such as lysine (B10760008) and cysteine.

In the case of this compound, MD simulations could be employed to:

Identify potential binding sites on food proteins.

Determine the binding affinity and the key interacting amino acid residues.

Investigate the conformational changes in both the aldehyde and the protein upon binding.

Table 2: Potential Interacting Amino Acid Residues with the Aldehyde Group of this compound

Amino Acid Type of Interaction
Leucine, Isoleucine, Valine Hydrophobic
Phenylalanine, Tryptophan π-π Stacking, Hydrophobic
Serine, Threonine, Asparagine Hydrogen Bonding

Understanding the fate of this compound in the environment is crucial for assessing its potential impact. MD simulations can be used to model its behavior in different environmental compartments, such as water and soil.

These simulations can provide information on:

Solvation and Partitioning: How this compound interacts with water molecules and its tendency to partition into organic matter in soil.

Diffusion and Transport: The rate at which the molecule moves through different media.

Degradation Pathways: By combining MD with quantum chemical calculations (QM/MM methods), it is possible to simulate chemical reactions that lead to the transformation of the molecule in the environment.

The physical properties of this compound, such as its volatility and water solubility, are expected to be very similar to those of its non-deuterated analog. Therefore, its general environmental transport and transformation processes are likely to be comparable.

Future Research Directions and Emerging Applications

Development of Novel High-Throughput Analytical Approaches for Aldehyde Profiling

Future research is increasingly focused on high-throughput methods capable of rapidly profiling a wide range of aldehydes in complex samples. nih.govresearchgate.net Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are central to these efforts. creative-proteomics.comresearchgate.net To handle the complexity of biological or environmental matrices and enhance sensitivity, these methods often require a derivatization step, where aldehydes are reacted with a chemical agent to improve their analytical properties. creative-proteomics.comnih.gov

In this context, deuterated standards like cis-4-Heptenal-D5 are crucial. They allow for the development of robust, high-throughput stable isotope dilution assays. The use of stable isotope labeling combined with advanced MS scan techniques can facilitate the non-targeted profiling and identification of aldehyde-containing compounds in complex mixtures, such as wine or urine. rsc.org By incorporating a deuterated standard, variations in derivatization efficiency and matrix effects that can interfere with quantification are effectively normalized, ensuring data accuracy and reliability across large sample sets. clearsynth.comkcasbio.com

Table 1: Comparison of Analytical Techniques for Aldehyde Profiling

TechniqueCommon Derivatization ReagentRole of Deuterated Standard (e.g., this compound)Key Advantage
GC-MS PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) creative-proteomics.comnih.govInternal standard for accurate quantification; corrects for extraction and derivatization variability. nih.govHigh sensitivity and specificity for volatile aldehydes. nih.gov
LC-MS/MS DNPH (2,4-Dinitrophenylhydrazine) creative-proteomics.comnih.govCorrects for matrix effects (ion suppression/enhancement) and variability in sample preparation. kcasbio.comMainstream approach with high specificity using Multiple Reaction Monitoring (MRM). creative-proteomics.com
LC-HRMS DNPH or other reagents with high electron affinity creative-proteomics.comEnables reliable identification and quantification in complex metabolomics and volatilomics studies. creative-proteomics.comnih.govProvides accurate mass information for confident identification of unknown aldehydes. creative-proteomics.com
HS-SPME-GC-MS On-fiber derivatization with PFBHA nih.govnih.govEssential for precise quantification in headspace analysis, correcting for phase-transfer variability. nih.govSolvent-free extraction suitable for volatile aroma compounds in food. encyclopedia.pubmdpi.com

Exploration of this compound in Material Science and Polymer Degradation Studies

The thermal and oxidative degradation of polymers, such as polyisoprene found in rubber, results in the release of a complex mixture of volatile and semi-volatile organic compounds, including various aldehydes. researchgate.net Understanding these degradation pathways is critical for assessing material stability, lifespan, and environmental impact.

Future studies in this area will require precise quantification of specific degradation products to model decay kinetics and mechanisms. While direct studies citing this compound in polymer research are not prevalent, its application represents a significant opportunity. In a typical pyrolysis-GC-MS study of polymer degradation, the formation of aldehydes would be monitored as a function of temperature or time. researchgate.net The introduction of this compound as an internal standard would allow researchers to accurately quantify the formation of cis-4-Heptenal (B146815), a potential degradation product, overcoming challenges related to sample preparation and instrumental variability. This approach would provide higher quality quantitative data essential for building predictive models of material performance and degradation.

Biotechnological and Enzymatic Approaches for Modulating Aldehyde Levels in Food Systems

Aldehydes are key compounds in food systems, acting as both desirable flavor components and potential markers of spoilage. Biotechnological approaches, such as the use of enzymes like aldehyde dehydrogenase, are being explored to control and modulate aldehyde concentrations to improve food quality and stability. nih.govunibuc.ro For instance, enzymes can be used to reduce levels of specific off-flavor aldehydes or to generate desirable aroma compounds during fermentation. nih.gov

The success of these approaches relies on the ability to accurately monitor the enzymatic conversion. Fast and reliable analytical methods are needed to measure changes in aldehyde concentrations. unibuc.rothermofisher.com Here, this compound serves as an ideal internal standard for developing quantitative assays to track the enzymatic modulation of cis-4-Heptenal. By using a stable isotope dilution assay, researchers can obtain precise measurements of the aldehyde's concentration over time, enabling the study of enzyme kinetics, optimization of process conditions, and validation of the technology's effectiveness in real food matrices.

Integration of Multi-Omics Technologies (e.g., Volatilomics) for Comprehensive Aldehyde Analysis

Modern food science and systems biology are increasingly relying on multi-omics approaches to gain a comprehensive understanding of quality, safety, and biological processes. nih.govresearchgate.net Volatilomics, a subset of metabolomics, focuses on the complete profile of volatile organic compounds (VOCs) emitted by a sample. mdpi.com Since many aldehydes are volatile, they are a key part of the "volatilome" that defines the aroma and quality of food products like meat. nih.govresearchgate.net

Integrating volatilomics with genomics, transcriptomics, and proteomics can link genetic traits to final product quality. nih.gov However, a major challenge in metabolomics and volatilomics is achieving accurate and reproducible quantification across many samples. nih.gov Stable isotope labeling is a cornerstone technique to address this challenge. nih.govnih.gov The use of a suite of deuterated standards, including this compound, is essential for the accurate quantification of the aldehyde portion of the volatilome. This allows for the creation of robust, quantitative datasets that can be reliably integrated with other omics data to identify biomarkers for food quality and to understand complex biochemical pathways. nih.gov

Role of Deuterated Aldehydes in Standardization of Analytical Methods for Food Authenticity and Quality Control

Ensuring food authenticity and preventing fraud are major challenges for the global food industry. nih.govdbkgroup.org Analytical testing is a primary tool for verifying product origin, composition, and quality. thermofisher.com The aroma profile, which is heavily influenced by aldehydes and other volatile compounds, can serve as a chemical fingerprint to authenticate products like olive oil, wine, and honey. researchgate.netmdpi.com

For these analytical methods to be reliable and comparable across different laboratories, they must be standardized using reference materials and robust internal standards. nih.gov Deuterated aldehydes, such as this compound, play a vital role in this standardization. clearsynth.com By enabling highly accurate and precise quantification through stable isotope dilution analysis, they help establish reference values for key aroma compounds in authentic products. researchgate.netnih.gov This allows for the creation of validated methods that can reliably detect adulteration or confirm that a product meets specific quality parameters, ultimately protecting both consumers and producers. nih.gov The use of isotopically labeled internal standards is considered a best practice for mitigating matrix effects and ensuring the accuracy of quantitative results in complex food matrices. kcasbio.comlcms.cz

Q & A

Q. What are the key physicochemical properties of cis-4-Heptenal-D5, and how do they influence experimental design in synthesis and characterization?

Methodological Answer: Researchers should prioritize determining properties such as boiling point, solubility, and stability under varying conditions (e.g., temperature, pH). These properties guide solvent selection, reaction conditions, and storage protocols. For synthesis, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation . Experimental protocols must detail purification steps (e.g., distillation, recrystallization) to ensure isotopic purity, as deuterated compounds like this compound may exhibit altered reactivity compared to non-deuterated analogs .

Q. How can researchers validate the isotopic purity of this compound, and what analytical techniques are most reliable?

Methodological Answer: Isotopic purity is validated using high-resolution mass spectrometry (HRMS) to confirm the deuterium incorporation ratio. NMR spectroscopy (e.g., 2^2H-NMR) is essential to detect isotopic scrambling. Researchers should cross-reference data with synthetic pathways, ensuring no unintended side reactions (e.g., proton-deuterium exchange) occur during synthesis. Reproducibility requires documenting all instrument parameters (e.g., solvent, temperature) in the experimental section .

Q. What are the foundational steps for integrating this compound into metabolic pathway studies?

Methodological Answer: Begin with tracer experiments using isotopically labeled substrates. Optimize cell culture or in vitro systems to monitor deuterium retention during enzymatic reactions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for quantifying metabolite flux. Researchers must account for kinetic isotope effects (KIEs), which may alter reaction rates compared to non-deuterated analogs .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on the stability of this compound in aqueous versus non-polar solvents?

Methodological Answer: Employ a factorial design to test stability across solvent systems (e.g., water, hexane, ethanol) under controlled conditions (pH, temperature, light exposure). Use accelerated stability studies with periodic sampling for GC-MS or HPLC analysis. Contradictions may arise from solvent-specific deuteration effects; statistical tools like ANOVA can identify significant variables. Document deviations from expected degradation kinetics and compare with literature on analogous deuterated aldehydes .

Q. What advanced statistical methods are suitable for analyzing nonlinear dose-response relationships involving this compound in toxicity studies?

Methodological Answer: Nonlinear regression models (e.g., four-parameter logistic curves) are ideal for sigmoidal dose-response data. Bayesian hierarchical modeling can address variability in biological replicates. Researchers should validate model assumptions (e.g., normality, homoscedasticity) and report confidence intervals. For mechanistic insights, combine statistical analysis with pathway enrichment tools to link toxicity thresholds to molecular pathways .

Q. How can computational chemistry enhance the understanding of this compound's reactivity in catalytic systems?

Methodological Answer: Density functional theory (DFT) simulations can predict deuterium-induced changes in transition states and activation energies. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate isotopic effects. Open-source software like Gaussian or ORCA is recommended, with basis sets adjusted for deuterium. Publish raw computational data (e.g., .log files) in supplementary materials for reproducibility .

Q. What strategies mitigate isotopic interference when using this compound in multiplexed isotopic labeling experiments?

Methodological Answer: Use orthogonal labeling approaches (e.g., 13^{13}C and 15^{15}N in parallel with D5) to avoid spectral overlap. Optimize LC-MS parameters (e.g., collision energy, resolution) to distinguish between isotopic clusters. Calibration curves with internal standards (e.g., non-deuterated analogs) improve quantification accuracy. Pre-publish method validation data to establish detection limits .

Methodological Frameworks

Q. Which research frameworks (e.g., FINER, PICOT) are most applicable to hypothesis-driven studies with this compound?

Methodological Answer: The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures hypotheses are testable and impactful. For example:

  • Feasibility : Can deuterium tracing be performed within budget and technical constraints?
  • Novelty : Does the study address isotopic effects overlooked in prior literature? The PICOT model (Population, Intervention, Comparison, Outcome, Time) applies to toxicity studies:
  • Population : Cell lines or model organisms.
  • Intervention : Dose ranges of this compound.
  • Comparison : Non-deuterated cis-4-Heptenal.
  • Outcome : Oxidative stress markers.
  • Time : Acute vs. chronic exposure .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

Methodological Answer: Include step-by-step protocols with exact molar ratios, reaction times, and purification methods. Provide NMR/HRMS spectra in supplementary materials, annotated with peak assignments. For reproducibility, adhere to the Beilstein Journal of Organic Chemistry guidelines: limit main-text experimental details to critical steps, with full procedures in appendices .

Q. What are the best practices for addressing non-reproducible results in studies involving this compound?

Methodological Answer: Conduct a root-cause analysis using Ishikawa diagrams to identify variables (e.g., reagent lot variability, instrument calibration). Replicate experiments with independent batches of this compound. Transparently report negative results in publications, emphasizing methodological adjustments (e.g., stricter anhydrous conditions) that resolved inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.